2-(4-Methylbenzyl)piperazine
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Overview
Description
2-(4-Methylbenzyl)piperazine is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This compound is known for its stimulant properties and has been used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylbenzyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of a protected 1,2-diamine with a sulfonium salt under basic conditions, leading to the formation of the piperazine ring .
Another method involves the Ugi reaction, which is a multicomponent reaction that combines an amine, an aldehyde, an isocyanide, and a carboxylic acid to form the piperazine derivative . Additionally, the ring opening of aziridines under the action of N-nucleophiles can also be used to synthesize piperazine derivatives .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production may vary depending on the desired application and the scale of production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylbenzyl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
2-(4-Methylbenzyl)piperazine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-Methylbenzyl)piperazine involves its interaction with specific molecular targets and pathways. It is known to act as a stimulant by affecting neurotransmitter systems in the brain. The compound binds to receptors and modulates the release and reuptake of neurotransmitters, leading to increased neuronal activity .
Comparison with Similar Compounds
2-(4-Methylbenzyl)piperazine is similar to other piperazine derivatives, such as benzylpiperazine and 1-methyl-4-benzylpiperazine. it has unique properties that distinguish it from these compounds. For example, it has a different substitution pattern on the piperazine ring, which can affect its biological activity and chemical reactivity .
List of Similar Compounds
- Benzylpiperazine
- 1-Methyl-4-benzylpiperazine
- 1-(2-Methylbenzyl)piperazine
- 1-(3-Methylbenzyl)piperazine
Conclusion
This compound is a versatile compound with significant potential in various scientific research applications. Its unique chemical structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Ongoing research continues to explore its full range of applications and potential benefits.
Properties
Molecular Formula |
C12H18N2 |
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Molecular Weight |
190.28 g/mol |
IUPAC Name |
2-[(4-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C12H18N2/c1-10-2-4-11(5-3-10)8-12-9-13-6-7-14-12/h2-5,12-14H,6-9H2,1H3 |
InChI Key |
GKLFVQKIPQUIAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2CNCCN2 |
Origin of Product |
United States |
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